molecular formula C26H29NO6 B11402733 7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11402733
M. Wt: 451.5 g/mol
InChI Key: BHBPJEABNSWTNZ-UHFFFAOYSA-N
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Description

7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzyl group substituted with three methoxy groups, a hexahydrobenzochromene core, and an oxazinone ring. The presence of these functional groups and rings makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl chloride from 3,4,5-trimethoxybenzyl alcohol using thionyl chloride.

    Cyclization: The benzyl intermediate is then subjected to cyclization with a suitable diene to form the hexahydrobenzochromene core.

    Oxazinone Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted benzyl compounds.

Scientific Research Applications

7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzyl methyl ether: A simpler compound with similar benzyl and methoxy groups.

    3,4,5-Trimethoxybenzaldehyde: Contains the same benzyl and methoxy groups but lacks the complex heterocyclic structure.

Uniqueness

The uniqueness of 7-methyl-10-(3,4,5-trimethoxybenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

7-methyl-10-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C26H29NO6/c1-15-23-17(11-20-18-7-5-6-8-19(18)26(28)33-24(15)20)13-27(14-32-23)12-16-9-21(29-2)25(31-4)22(10-16)30-3/h9-11H,5-8,12-14H2,1-4H3

InChI Key

BHBPJEABNSWTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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